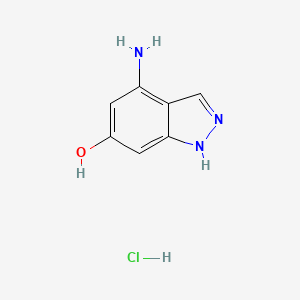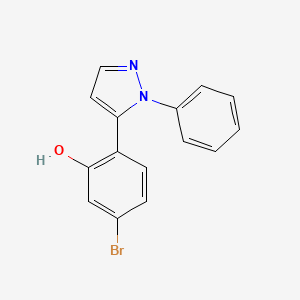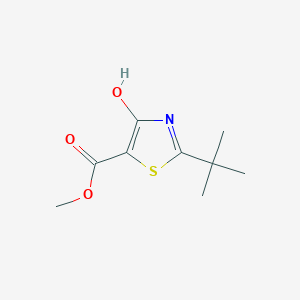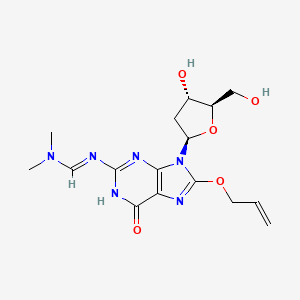
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
Übersicht
Beschreibung
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine (8-Allyloxy-dG) is a synthetic nucleoside analog that has been studied for its potential in various scientific research applications, including the ability to inhibit DNA methylation, a process that has been linked to cancer, aging, and other diseases. 8-Allyloxy-dG has been found to be a highly potent inhibitor of DNA methylation, and has been used in a variety of studies to evaluate biological processes and to study the effects of DNA methylation on gene expression.
Wirkmechanismus
8-Allyloxy-dG is a highly potent inhibitor of DNA methylation. It binds to the target DNA sequence and blocks the action of the DNA methyltransferase enzyme, which is responsible for the addition of the methyl group to the target DNA sequence. This prevents the methylation of the target DNA sequence, which in turn prevents the expression of the gene that is associated with that sequence.
Biochemische Und Physiologische Effekte
8-Allyloxy-dG has been found to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes associated with cancer progression, aging, and other diseases. It has also been found to reduce inflammation and to increase the production of antioxidants. In addition, 8-Allyloxy-dG has been found to have an effect on the regulation of hormones, and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 8-Allyloxy-dG in lab experiments is that it is a highly potent inhibitor of DNA methylation, which makes it an ideal tool for studying the effects of DNA methylation on gene expression. However, there are some limitations to using 8-Allyloxy-dG in lab experiments. For example, it is not always possible to obtain the pure product in large quantities, and its effects may vary depending on the target DNA sequence.
Zukünftige Richtungen
There are a number of potential future directions for research involving 8-Allyloxy-dG. These include the study of its effects on gene expression in different cell types, the development of novel formulations of 8-Allyloxy-dG for use in drug delivery systems, and the exploration of its potential use as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 8-Allyloxy-dG and to identify potential biomarkers for its use in diagnostics. Finally, further research is needed to explore the potential of 8-Allyloxy-dG as a tool for epigenetic engineering.
Wissenschaftliche Forschungsanwendungen
8-Allyloxy-dG has been used in a variety of studies to evaluate the effects of DNA methylation on gene expression. It has been used to study the epigenetic regulation of gene expression, to study the effects of DNA methylation on gene expression, and to study the effects of DNA methylation on gene regulation. 8-Allyloxy-dG has also been used to study the effects of DNA methylation on cancer progression and to study the effects of DNA methylation on aging.
Eigenschaften
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/b17-8+/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHMYLTFNJSDF-KJIUFUOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



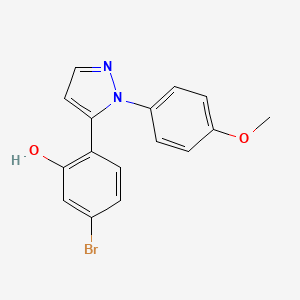

![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
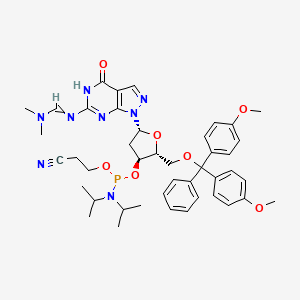
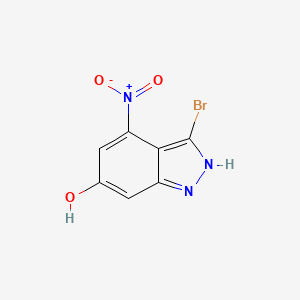
![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)
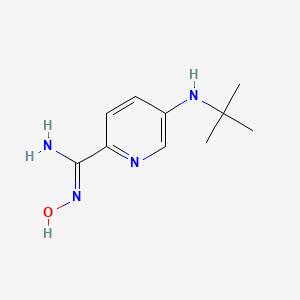
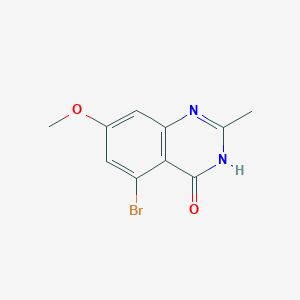
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
